REACTION_CXSMILES
|
[F:1][C:2]([C:17]([F:20])([F:19])[F:18])([O:6][C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])[C:3](F)=[O:4].C[Si](C)(C)[O-:23].[Na+:26]>ClC1C=CC=CC=1Cl>[F:1][C:2]([C:17]([F:18])([F:19])[F:20])([O:6][C:7]([F:15])([F:16])[C:8]([F:13])([F:14])[C:9]([F:12])([F:10])[F:11])[C:3]([O-:4])=[O:23].[Na+:26] |f:1.2,4.5|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(OC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
|
Name
|
sodium trimethylsilanolate
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
TEMPERATURE
|
Details
|
by rapid heating to 150°
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(=O)[O-])(OC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 13.6 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 77.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |